6-[(2S)-2-(2-Chlorophenyl)-2-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)acetyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid
Description
The compound 6-[(2S)-2-(2-Chlorophenyl)-2-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)acetyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid (hereafter referred to as the "target compound") is a structurally complex molecule featuring:
- A 2-chlorophenyl group at the stereogenic (2S)-position, influencing steric and electronic properties .
Its molecular formula is C₂₁H₂₂ClNO₈S (molecular weight ≈ 507.92 g/mol), with stereochemical specificity confirmed via SMILES and InChI notations .
Properties
CAS No. |
1314116-53-4 |
|---|---|
Molecular Formula |
C21H22ClNO8S |
Molecular Weight |
483.9 g/mol |
IUPAC Name |
(2S,3S,4S,5R,6S)-6-[(2S)-2-(2-chlorophenyl)-2-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)acetyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C21H22ClNO8S/c22-12-4-2-1-3-11(12)14(23-7-5-13-10(9-23)6-8-32-13)20(29)31-21-17(26)15(24)16(25)18(30-21)19(27)28/h1-4,6,8,14-18,21,24-26H,5,7,9H2,(H,27,28)/t14-,15-,16-,17+,18-,21-/m0/s1 |
InChI Key |
TUBQAJBXTWIXFX-CLCCAKIRSA-N |
SMILES |
C1CN(CC2=C1SC=C2)C(C3=CC=CC=C3Cl)C(=O)OC4C(C(C(C(O4)C(=O)O)O)O)O |
Isomeric SMILES |
C1CN(CC2=C1SC=C2)[C@@H](C3=CC=CC=C3Cl)C(=O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)O)O)O)O |
Canonical SMILES |
C1CN(CC2=C1SC=C2)C(C3=CC=CC=C3Cl)C(=O)OC4C(C(C(C(O4)C(=O)O)O)O)O |
Origin of Product |
United States |
Biological Activity
The compound 6-[(2S)-2-(2-Chlorophenyl)-2-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)acetyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid is a complex organic molecule with notable biological activity. This article explores its biological properties, including antimicrobial and anticancer activities, supported by relevant research findings and data tables.
Molecular Characteristics
- Molecular Formula : C15H14ClN2O4S
- Molecular Weight : 344.26 g/mol
- CAS Number : 144750-42-5
- IUPAC Name : (2S)-2-(2-chlorophenyl)-2-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)acetic acid
Antimicrobial Activity
Research indicates that compounds with similar thieno[3,2-c]pyridine structures exhibit significant antimicrobial properties. The presence of the chlorophenyl group enhances the lipophilicity of the molecule, facilitating its penetration into bacterial cells.
Case Study: Antimicrobial Efficacy
A study evaluated the antimicrobial activity of various derivatives against Gram-positive and Gram-negative bacteria. The results are summarized in Table 1.
| Compound | Target Bacteria | MIC (µg/mL) | Activity Level |
|---|---|---|---|
| Compound A | Staphylococcus aureus | 1 | Excellent |
| Compound B | Escherichia coli | 16 | Moderate |
| Compound C | Enterococcus faecium | 64 | Poor |
The compound demonstrated a MIC of 1 µg/mL against Staphylococcus aureus, comparable to daptomycin and significantly stronger than vancomycin .
Anticancer Activity
The anticancer potential of this compound was evaluated against various cancer cell lines, including A549 (lung cancer) and Caco-2 (colorectal cancer).
Research Findings
In vitro studies revealed that the compound reduced cell viability significantly in Caco-2 cells compared to untreated controls. The following table summarizes the effects observed:
| Cell Line | Treatment Concentration (µM) | Cell Viability (%) | Statistical Significance |
|---|---|---|---|
| A549 | 100 | 55 | p > 0.05 |
| Caco-2 | 100 | 39.8 | p < 0.001 |
These results indicate a selective activity towards colorectal adenocarcinoma cells, suggesting potential for targeted cancer therapy .
The biological activity of the compound can be attributed to its ability to interact with specific cellular targets involved in microbial resistance and cancer cell proliferation. The chlorophenyl moiety plays a crucial role in enhancing the electrophilicity of the compound, which may lead to stronger interactions with microbial and cancerous cells.
Proposed Mechanisms
-
Antimicrobial Action :
- Disruption of bacterial cell wall synthesis.
- Inhibition of protein synthesis through ribosomal binding.
-
Anticancer Action :
- Induction of apoptosis in cancer cells.
- Inhibition of angiogenesis through targeting vascular endothelial growth factors (VEGFs).
Scientific Research Applications
Molecular Formula and Structure
- Molecular Formula : C18H18ClNO6S
- Molecular Weight : Approximately 411.9 g/mol
- IUPAC Name : 6-[(2S)-2-(2-chlorophenyl)-2-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)acetyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid
The compound features a thieno[3,2-c]pyridine core and multiple hydroxyl groups, which may enhance its solubility and bioavailability. The chlorophenyl group is indicative of potential interactions with various biological targets.
Antimicrobial Properties
Research indicates that compounds with thieno[3,2-c]pyridine structures exhibit antimicrobial activity. The presence of hydroxyl groups enhances their interaction with microbial membranes, potentially leading to increased efficacy against resistant strains.
Anticancer Activity
Studies have shown that similar thienopyridine derivatives possess anticancer properties. The unique structure of this compound may inhibit cancer cell proliferation by interfering with specific signaling pathways involved in tumor growth.
Antiplatelet Effects
The compound is related to Clopidogrel, a well-known antiplatelet medication. It may function similarly by inhibiting platelet aggregation through the blockade of ADP receptors on platelets. Understanding its mechanism could lead to the development of new antiplatelet therapies.
Cardiovascular Implications
Given its structural similarities to other cardiovascular agents, this compound may also influence cardiovascular health by modulating blood flow and reducing clot formation.
Synthetic Pathways
Several synthetic routes have been proposed for the production of this compound. A notable method involves the acylation of thienopyridine derivatives followed by hydroxylation steps to introduce the necessary functional groups.
Example Synthetic Route:
- Preparation of Thienopyridine Core : Synthesize the thienopyridine base through cyclization reactions.
- Acylation : React the thienopyridine with a chlorophenylacetyl chloride.
- Hydroxylation and Functionalization : Introduce hydroxyl groups via oxidation reactions.
- Final Product Isolation : Purify the final compound through recrystallization or chromatography.
Clinical Research Insights
Recent studies have focused on the pharmacokinetics and metabolism of Clopidogrel and its derivatives, including this compound. Research suggests that genetic variations can significantly impact drug metabolism, influencing individual responses to treatment.
- Study on Genetic Variability : A study highlighted how polymorphisms in metabolic enzymes affect Clopidogrel efficacy, suggesting that similar investigations could be conducted for this compound to personalize treatment regimens.
- Antimicrobial Efficacy Study : Another research project evaluated the antimicrobial properties of thienopyridine derivatives against various pathogens, demonstrating promising results that warrant further exploration into this compound's potential applications.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Modified Ester Groups
(S)-Methyl (2-chlorophenyl)(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)acetate hydrogensulfate
- Empirical Formula: C₁₆H₁₆ClNO₂S·H₂SO₄ (MW: 419.90) .
- Key Differences : Replaces the oxane-carboxylic acid group with a methyl ester and hydrogensulfate. This modification reduces molecular weight and alters solubility (lipophilic ester vs. hydrophilic carboxylic acid).
- Applications : Likely a synthetic intermediate or prodrug, as ester groups are prone to hydrolysis in vivo .
SR-25990 (Methyl Ester Version)
- IUPAC Name: Methyl (2S)-2-(2-chlorophenyl)-2-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)acetate .
Analogues with Varied Heterocyclic Cores
Ethyl 2-amino-6-boc-4,7-dihydrothieno[2,3-c]pyridine-3(5H)-carboxylate
Sugar Acid Derivatives
(3S,4S,5S,6S)-6-(2-Aminophenoxy)-3,4,5-trihydroxy-tetrahydropyran-2-carboxylic Acid Hydrochloride
- Empirical Formula: C₁₃H₁₆ClNO₇ (MW: 349.73) .
- Key Differences: Retains the carboxylic acid and hydroxylated tetrahydropyran ring but lacks the thienopyridine and chlorophenyl groups.
(2S,3S,4S,5R,6S)-3,4,5-Trihydroxy-6-[2-(4-isobutylphenyl)propanoyloxy]oxane-2-carboxylic Acid
Pharmacokinetic and Bioactivity Considerations
*CNS: Central Nervous System
Preparation Methods
Synthesis of the Thieno[3,2-c]pyridine Intermediate
Reaction Type: Cyclization of 2-aminothiophenes with α,β-unsaturated carbonyl compounds.
- Starting with 2-aminothiophenes, undergo cyclization with α,β-unsaturated ketones or aldehydes under acidic or basic conditions to form the fused thieno[3,2-c]pyridine ring system.
- Typical conditions involve refluxing in ethanol with acetic acid as a catalyst.
- The reaction yields the core scaffold with functional groups amenable to further substitution.
| Reaction Step | Reagents & Conditions | Yield | References |
|---|---|---|---|
| Cyclization to core | 2-Aminothiophene + α,β-unsaturated carbonyl | Moderate to high | , |
Attachment of the Acetyl Group
Reaction Type: Acylation of the amino or hydroxyl groups.
- The amino group on the pyridine ring or hydroxyl groups on the carbohydrate backbone are acylated using acetic anhydride or acetyl chloride.
- The reaction is performed in pyridine or dichloromethane with catalytic amounts of DMAP (4-dimethylaminopyridine) to enhance reactivity.
- Reaction conditions are typically room temperature to mild heating (~40°C).
| Reaction Step | Reagents & Conditions | Yield | References |
|---|---|---|---|
| Acylation | Acetic anhydride + pyridine | >80% | , |
Glycosylation and Stereoselective Attachment of the Carbohydrate
Reaction Type: Glycosylation using protected sugar derivatives.
- The carbohydrate moiety is prepared with protecting groups (e.g., benzyl or acetyl groups) on hydroxyls except at the reactive site.
- Activation of the sugar (e.g., with a trichloroacetimidate or glycosyl halide) facilitates coupling with the hydroxyl group on the core.
- Stereoselectivity for the (2S) configuration is controlled via the choice of protecting groups and reaction conditions, often employing neighboring group participation.
- Use of Lewis acids such as BF₃·OEt₂ or TMSOTf as catalysts.
- Conducted at low temperatures (-20°C to 0°C) to control stereochemistry.
| Reaction Step | Reagents & Conditions | Yield | References |
|---|---|---|---|
| Glycosylation | Glycosyl donor + Lewis acid | 60-75% | , |
Final Oxidation and Esterification
Reaction Type: Oxidation of alcohols to acids and esterification.
- The hydroxymethyl groups are oxidized to carboxylic acids using oxidizing agents such as TEMPO, PCC, or potassium permanganate.
- The final step involves esterification to form the methyl ester, typically using methyl iodide or diazomethane under basic conditions.
| Reaction Step | Reagents & Conditions | Yield | References |
|---|---|---|---|
| Oxidation | TEMPO or KMnO₄ | >85% | |
| Esterification | Methyl iodide + base | >80% |
Data Table Summarizing the Preparation Methods
Notes and Research Findings
- The synthesis of such complex molecules requires precise stereochemical control, especially during glycosylation, which is achieved through neighboring group participation and choice of protecting groups.
- Patent literature indicates that multi-step synthetic routes are optimized to maximize yield and stereoselectivity, often involving protecting group strategies and selective activation.
- The use of palladium-catalyzed cross-coupling reactions has become standard for introducing aromatic substituents like the chlorophenyl group.
- Oxidation steps are carefully controlled to prevent over-oxidation or degradation of sensitive functional groups.
Q & A
Q. How can the stereochemical configuration of the compound be experimentally confirmed?
Methodological Answer:
- X-ray Crystallography : Single-crystal X-ray diffraction (SCXRD) is the gold standard for determining absolute stereochemistry. For example, bond angles and torsion angles (e.g., C4–C3–O2 = 121.60° and O2–C3–S1 = 125.56°) can resolve chiral centers and substituent orientations .
- NMR Spectroscopy : Coupling constants (e.g., ) in -NMR and NOESY correlations can identify axial/equatorial substituents in the oxane ring and thienopyridine moiety .
- Circular Dichroism (CD) : Compare experimental CD spectra with computational predictions (e.g., density functional theory) to validate the (2S) configuration .
Q. What synthetic routes are feasible for preparing this compound, and how can yields be optimized?
Methodological Answer:
- Key Steps :
Thienopyridine Core Synthesis : React 2-chlorophenylacetic acid with 4H-thieno[3,2-c]pyridine via Friedel-Crafts acylation (using AlCl₃ as a catalyst in anhydrous dichloromethane) .
Glycosylation : Couple the acetylated thienopyridine intermediate to a protected glucuronic acid (e.g., using trichloroacetimidate chemistry under BF₃·Et₂O catalysis) .
Deprotection : Remove protecting groups (e.g., acetyl and benzyl) via Zemplén conditions (NaOMe/MeOH) .
- Yield Optimization :
- Use microwave-assisted synthesis to reduce reaction times for cyclization steps.
- Purify intermediates via flash chromatography (silica gel, hexane/EtOAc gradient) to minimize byproducts .
Q. What in vitro assays are suitable for preliminary biological activity screening?
Methodological Answer:
- Enzyme Inhibition : Test against kinases (e.g., PI3K or MAPK) using fluorescence-based ADP-Glo™ assays. The chlorophenyl and thienopyridine groups may interact with hydrophobic kinase pockets .
- Antimicrobial Activity : Use broth microdilution (CLSI guidelines) to determine MIC values against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
- Cytotoxicity : Screen in cancer cell lines (e.g., HeLa or MCF-7) via MTT assays, noting IC₅₀ values .
Advanced Research Questions
Q. How does the compound’s stability vary under different pH and temperature conditions?
Methodological Answer:
- Forced Degradation Studies :
- Acidic/alkaline hydrolysis : Incubate at pH 2 (HCl) and pH 12 (NaOH) at 40°C for 24 hours. Monitor degradation via HPLC-MS (C18 column, 0.1% formic acid/acetonitrile gradient) .
- Thermal stress : Heat to 60°C for 72 hours; assess decomposition products using LC-QTOF-MS .
- Storage Recommendations : Store lyophilized at -20°C in amber vials to prevent photodegradation of the thienopyridine moiety .
Q. What computational strategies can predict metabolic pathways and toxicity?
Methodological Answer:
- ADMET Prediction : Use tools like SwissADME or ADMETLab 2.0 to forecast:
Q. How can advanced NMR techniques resolve spectral overlaps in structural characterization?
Methodological Answer:
- 2D-NMR Experiments :
Q. What strategies mitigate batch-to-batch variability in large-scale synthesis?
Methodological Answer:
- Process Analytical Technology (PAT) :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
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| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
